
Tunicamycin C2 homolog
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tunicamycin C2 homolog can be synthesized through a series of chemical reactions involving the formation of a nucleoside structure. The synthesis typically involves the use of uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) as a starting material. The process includes the dehydration of the 6’ hydroxyl group, followed by the formation of a ketone at the 4’ position through the action of a Tyr residue . The ketone is then stabilized by hydrogen bonding, and a double bond is formed between the 5’ and 6’ carbon atoms .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces bacteria. The bacteria are cultured in a controlled environment, and the tunicamycins are extracted from the fermentation broth. The extraction process typically involves solvent extraction and purification steps to isolate the desired homolog .
Analyse Chemischer Reaktionen
Types of Reactions
Tunicamycin C2 homolog undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the nucleoside structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified nucleoside structures with altered functional groups. These modifications can impact the biological activity of the compound .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Tunicamycin C2 homolog has been investigated for its ability to induce apoptosis in various cancer cell lines through ER stress mechanisms. Notable findings include:
- Prostate Cancer : In studies involving PC-3 prostate cancer cells, Tunicamycin treatment resulted in significant cell death through the activation of the eNOS-RagC-mTORC1 pathway, which promotes mitochondrial apoptosis via reactive oxygen species (ROS) accumulation .
- Colon Cancer : Tunicamycin has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis, suggesting its utility as an adjunct therapy in combination with other treatments .
Cancer Type | Mechanism of Action | Outcome |
---|---|---|
Prostate Cancer | Induction of ER stress, activation of eNOS | Increased apoptosis via ROS |
Colon Cancer | Sensitization to TRAIL-induced apoptosis | Enhanced cell death |
Diabetes Research
Recent studies suggest that Tunicamycin may play a role in treating type 2 diabetes by modulating the UPR. By targeting ER stress pathways, it could improve insulin sensitivity and reduce glucose levels in diabetic models . This application highlights the compound's potential beyond oncology.
Toxicogenomics
Research utilizing Tunicamycin has provided insights into toxicogenomics, particularly regarding Nrf2-dependent gene regulation under ER stress conditions. In murine models, Tunicamycin was shown to alter gene expression profiles significantly, indicating its utility in understanding cellular responses to toxicants and potential therapeutic targets in diseases related to ER stress .
Case Study 1: Prostate Cancer Cell Line (PC-3)
In a controlled study, PC-3 cells were treated with varying concentrations of Tunicamycin (1-20 μg/ml) for up to 96 hours. The results demonstrated a dose-dependent decrease in cell viability, with a notable reduction observed at 10 μg/ml after 72 hours. This study underscored the compound's ability to induce cell death through ROS-mediated pathways.
Case Study 2: Diabetic Model
In another investigation involving diabetic mice, administration of Tunicamycin led to improved metabolic parameters and enhanced insulin signaling pathways. The study concluded that modulation of ER stress could provide a novel therapeutic approach for managing type 2 diabetes.
Wirkmechanismus
Tunicamycin C2 homolog exerts its effects by inhibiting the enzyme GlcNAc phosphotransferase (GPT), which is responsible for the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate . This inhibition blocks N-linked glycosylation, leading to cell cycle arrest at the G1 phase in human cells . The compound is also used to induce the unfolded protein response, a cellular stress response related to the endoplasmic reticulum .
Vergleich Mit ähnlichen Verbindungen
Tunicamycin C2 homolog is unique among tunicamycins due to its specific fatty acid side chain. Similar compounds include:
- Streptovirudins
- Corynetoxins
- MM19290
- Mycospocidin
- Antibiotic 24010
- Quinovosamycins
These compounds share a similar pseudotrisaccharide core but differ in their specific side chains and biological activities .
Biologische Aktivität
Tunicamycin is a complex antibiotic produced by the bacterium Streptomyces spp., primarily known for its ability to inhibit protein glycosylation. Among its various homologs, Tunicamycin C2 has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of Tunicamycin C2 homolog, focusing on its mechanism of action, effects on cellular processes, and implications in research and medicine.
Tunicamycin C2 functions primarily as an inhibitor of N-linked glycosylation by blocking the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol monophosphate. This inhibition disrupts the formation of protein-carbohydrate linkages, which are essential for proper protein folding and function.
Key Mechanisms
- Inhibition of Glycosylation : Tunicamycin C2 inhibits the activity of N-acetylglucosamine transferases, preventing the formation of glycoproteins essential for various cellular functions .
- Impact on Protein Synthesis : While some homologs significantly inhibit protein synthesis, Tunicamycin C2 does not inhibit it at concentrations up to 100 ng/ml .
- Enhancement of Interferon Activity : Tunicamycin has been shown to enhance the activity of interferon, which plays a crucial role in antiviral responses .
Biological Activity and Effects
The biological activities of Tunicamycin C2 have been studied in various contexts, including its effects on cancer cells, viral infections, and cellular stress responses.
Table 1: Biological Activities of Tunicamycin C2
Case Studies
- Impact on Viral Glycoproteins : In a study involving chronically infected cells with Epstein-Barr virus (EBV), treatment with Tunicamycin C2 led to a significant reduction in surface expression of viral glycoproteins. This suggests its potential as an antiviral agent by impairing viral replication mechanisms .
- Endoplasmic Reticulum Stress : Research has indicated that Tunicamycin induces ER stress in HeLa cells, leading to altered translation rates of key proteins involved in apoptosis. The interplay between RNA-binding proteins HuR and TIA-1 was shown to regulate cytochrome c translation under stress conditions induced by Tunicamycin .
- Effects on Cancer Cells : Studies have demonstrated that Tunicamycin can affect the unfolded protein response (UPR) in cancer cells, potentially enhancing therapeutic responses by targeting pathways involved in tumor survival and proliferation .
Comparative Analysis of Homologs
Tunicamycin consists of multiple homologs (A, B, C, D), each exhibiting distinct biological activities. A comparative analysis reveals variations in their effectiveness against protein glycosylation and synthesis inhibition.
Table 2: Comparison of Tunicamycin Homologs
Homolog | Molecular Weight | Glycosylation Inhibition (µg/ml) | Protein Synthesis Inhibition | Notes |
---|---|---|---|---|
A1 | 817 | 1-2 | Significant | Strongest inhibitor |
B2 | 831 | 5 | Moderate | Less effective than A1 |
C2 | 845 | 1-2 | Minimal | Enhances interferon activity |
D1 | 859 | 5 | Significant | Similar profile to B2 |
Eigenschaften
IUPAC Name |
(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]hexadec-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(2)45)31(51)30(50)24(20-44)57-37)19-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h15-18,22-24,27-38,44,46,49-54H,3-14,19-20H2,1-2H3,(H,40,45)(H,41,47)(H,42,48,55)/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRZEIENXWUCE-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N4O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417740 | |
Record name | TUNICAMYCIN C2 HOMOLOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73942-07-1 | |
Record name | TUNICAMYCIN C2 HOMOLOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tunicamycin C2 homolog | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.